Cleroindicin F

Vue d'ensemble

Description

Synthesis Analysis

Enantioselective syntheses of all chiral members of the cleroindicin family, including Cleroindicin F, have been accomplished. The synthesis demonstrates the utility of 2,4-dihydroxybenzaldehyde as a starting material, employing sequential o-quinone methide chemistry and diastereoselective dearomatization processes. It was found that natural this compound is nearly racemic, and optically pure synthetic samples tend to racemize under slightly basic conditions, indicating sensitivity to environmental conditions (Wenderski, Huang, & Pettus, 2009).

Molecular Structure Analysis

The molecular structure of this compound is intricate, reflecting its complex synthesis pathway. Although the detailed molecular structure analysis specific to this compound is not directly reported in the provided studies, the synthesis process implies a chiral, potentially racemic compound under certain conditions. The enantioselective synthesis approach underscores the compound's structural complexity and the importance of stereochemistry in its synthesis.

Chemical Reactions and Properties

This compound's chemical reactions and properties are highlighted by its tendency to racemize under slightly basic conditions. This indicates that this compound has reactive functional groups that are sensitive to pH changes. The compound's synthesis involves reactions that are indicative of its reactivity, such as o-quinone methide formation and diastereoselective dearomatization, which are crucial for constructing its complex molecular architecture.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, can be inferred from its synthesis and molecular structure. The nearly racemic nature of natural this compound suggests that its physical properties may vary significantly from its synthetic, optically pure counterpart. These variations can influence its behavior in different environments and applications.

Chemical Properties Analysis

This compound's chemical properties are characterized by its stereochemistry and reactivity. The compound's enantioselective synthesis and propensity to racemize under certain conditions emphasize its sensitivity to chemical environments. These properties are critical for understanding this compound's interactions with other substances and its potential applications in various fields.

- Enantioselective synthesis and structural analysis: (Wenderski, Huang, & Pettus, 2009).

Applications De Recherche Scientifique

Applications pharmaceutiques

Cleroindicin F a été identifié comme ayant des applications pharmaceutiques potentielles {svg_1}. Il a été constaté qu'il présentait une activité cytotoxique contre certaines cellules cancéreuses humaines {svg_2}. Cela suggère que la cléroindicine F pourrait être utilisée dans le développement de nouveaux traitements contre le cancer.

Propriétés antioxydantes

Le genre Clerodendrum, dont la cléroindicine F est dérivée, est connu pour ses propriétés antioxydantes {svg_3}. Cela suggère que la cléroindicine F peut également posséder des propriétés antioxydantes, ce qui pourrait être bénéfique dans le traitement des maladies causées par le stress oxydatif.

Médecine traditionnelle

La cléroindicine F se trouve dans les feuilles de C. splendens, une plante traditionnellement utilisée pour le traitement des infections et des blessures {svg_4}. Cela suggère que la cléroindicine F peut avoir des propriétés antimicrobiennes, ce qui soutient son utilisation en médecine traditionnelle.

Recherche chimique

La cléroindicine F est l'un des nouveaux composés isolés des parties aériennes du Clerodendrum indicum {svg_5}. Son isolement et son identification contribuent au domaine de la recherche chimique, en particulier à l'étude de nouveaux composés.

Médecine moléculaire

L'étude de la cléroindicine F contribue au domaine de la médecine moléculaire {svg_6}. La compréhension de sa structure et de ses propriétés pourrait conduire au développement de nouveaux agents thérapeutiques.

Pharmacologie

Les applications pharmaceutiques potentielles de la cléroindicine F en font un sujet d'intérêt dans le domaine de la pharmacologie {svg_7}. Son activité cytotoxique contre les cellules cancéreuses pourrait conduire au développement de nouveaux médicaments.

Safety and Hazards

Orientations Futures

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry . This could potentially advance the synthesis of compounds like Cleroindicin F in the future.

Mécanisme D'action

Target of Action

Cleroindicin F, also known as (-)-Rengyolone, is primarily an antimicrobial agent . It shows relatively high anticandidal activity against Candida strains . .

Mode of Action

Its antimicrobial activity suggests that it likely interacts with targets that are essential for the survival or proliferation of candida strains .

Biochemical Pathways

Given its antimicrobial activity, it is plausible that this compound interferes with essential biochemical pathways in Candida strains, leading to their inhibition or death .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of this compound and its overall pharmacokinetic profile .

Result of Action

This compound exhibits relatively high anticandidal activity, suggesting that it can inhibit the growth of or kill Candida strains

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents . Factors such as pH, temperature, and the presence of other substances can affect the activity of this compound.

Analyse Biochimique

Biochemical Properties

Cleroindicin F plays a significant role in biochemical reactions due to its antimicrobial and cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound exhibits high anticandidal activity by inhibiting the growth of Candida strains . The exact nature of these interactions involves binding to specific sites on the microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been shown to interact with proteins involved in cancer cell proliferation, thereby exerting its cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it inhibits growth and induces cell death by disrupting essential enzymatic functions . In cancer cells, this compound has been observed to influence cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression and cellular metabolism, further contributing to its antimicrobial and cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes in microbial cells, inhibiting their activity and leading to cell death . In cancer cells, this compound interacts with proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and enzyme activity, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties for several weeks when stored properly . Prolonged exposure to light and air can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antimicrobial activity without noticeable toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antimicrobial and cytotoxic activities. It interacts with enzymes involved in the synthesis and degradation of essential biomolecules in microbial cells . These interactions disrupt normal metabolic processes, leading to cell death. In cancer cells, this compound affects metabolic flux and metabolite levels, further contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its antimicrobial and cytotoxic effects . The compound’s localization and accumulation are crucial for its efficacy and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which is essential for its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . In microbial cells, this compound accumulates in the cytoplasm, where it interacts with essential enzymes and proteins . In cancer cells, it localizes to specific organelles involved in cell proliferation and survival, enhancing its cytotoxic effects .

Propriétés

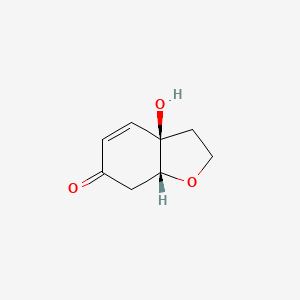

IUPAC Name |

(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.